Product packaging for Deoxaphomine(Cat. No.:CAS No. 51053-39-5)

Deoxaphomine

Cat. No.: B15474142
CAS No.: 51053-39-5
M. Wt: 463.6 g/mol
InChI Key: GPCJCBIEJCXNKC-WRKAQSGXSA-N
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Description

Deoxaphomine is a synthetic small molecule compound provided for basic life science research and development. As a research-grade chemical, its specific biological activity, mechanism of action, and primary research applications are currently under investigation and must be confirmed by the end-user researcher. This product is intended solely for laboratory use by qualified professionals. Researchers are responsible for conducting all necessary experiments to determine the compound's solubility, stability, potency, and specificity for their intended targets. All handling and experiments must be performed in accordance with applicable laboratory safety guidelines. WARNING: This product is For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic, therapeutic, or any other clinical use. It must not be administered to humans or animals. The specific chemical structure, IUPAC name, and molecular weight for this compound will be confirmed upon receipt of data from the product team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37NO4 B15474142 Deoxaphomine CAS No. 51053-39-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51053-39-5

Molecular Formula

C29H37NO4

Molecular Weight

463.6 g/mol

IUPAC Name

(1R,3E,5R,9R,11E,13R,14S,16S,17R)-18-benzyl-5,14-dihydroxy-9,16-dimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,11-diene-2,20-dione

InChI

InChI=1S/C29H37NO4/c1-18-9-7-13-22(31)15-16-25(32)29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+/t18-,19-,22-,23+,24?,26+,27-,29-/m1/s1

InChI Key

GPCJCBIEJCXNKC-WRKAQSGXSA-N

Isomeric SMILES

C[C@@H]1CCC[C@H](/C=C/C(=O)[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2C(NC3=O)CC4=CC=CC=C4)C)O)O

Canonical SMILES

CC1CCCC(C=CC(=O)C23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

Origin of Product

United States

Foundational & Exploratory

Unable to Retrieve Data on the Biological Activity of Deoxaphomine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the preliminary biological activity of Deoxaphomine did not yield any specific data, quantitative results, or experimental protocols. The scientific literature readily accessible through public databases does not appear to contain information on a compound with this name.

This lack of information prevents the creation of the requested in-depth technical guide, as no data is available to summarize, no experimental methodologies can be detailed, and no signaling pathways or workflows can be visualized.

It is possible that "this compound" may be a novel or proprietary compound with research that has not yet been published in publicly accessible sources. Alternatively, there may be a misspelling of the compound's name.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to:

  • Verify the spelling of the compound.

  • Consult specialized proprietary databases if available.

  • Review internal documentation or pre-publication data if the compound is part of an ongoing research program.

Without any foundational data on the biological activity of this compound, it is not possible to fulfill the request for a technical whitepaper, including data tables, experimental protocols, and visualizations.

Methodological & Application

Deferoxamine: Mechanism of Action Studies, Application Notes, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Deoxaphomine" did not yield specific results for a compound with that name. The information provided below pertains to Deferoxamine (also known as desferrioxamine), a well-researched iron-chelating agent, which is presumed to be the intended topic of inquiry.

Application Notes

Introduction

Deferoxamine (DFO) is a hexadentate chelating agent with a high and specific affinity for trivalent (ferric) iron.[1] Originally isolated from the bacterium Streptomyces pilosus, DFO is a siderophore used clinically to treat conditions of iron overload, such as hemochromatosis resulting from multiple blood transfusions, and acute iron poisoning.[2] Its mechanism of action extends beyond simple iron chelation, influencing cellular signaling pathways, notably the hypoxia-inducible factor-1α (HIF-1α) pathway, making it a valuable tool for research in areas such as ischemia, angiogenesis, and cancer biology.[3]

Mechanism of Action

The primary mechanism of action of Deferoxamine is the chelation of iron. DFO has a very high affinity for ferric iron (Fe³⁺), forming a stable, water-soluble complex called ferrioxamine.[1] This complex prevents the iron from participating in harmful Fenton reactions, which generate reactive oxygen species and contribute to cellular damage. The ferrioxamine complex is then readily excreted by the kidneys, leading to a net reduction in total body iron.[1] DFO is capable of chelating "free" iron from the plasma, as well as from intracellular iron stores like ferritin and hemosiderin, but it does not remove iron from essential proteins such as hemoglobin or cytochromes.[1]

In addition to iron chelation, DFO indirectly stabilizes the transcription factor HIF-1α.[3] HIF-1α is a key regulator of the cellular response to hypoxia. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, a process that requires iron as a cofactor.[4] This hydroxylation leads to the degradation of HIF-1α. By chelating intracellular iron, DFO inhibits PHD activity, preventing HIF-1α degradation and leading to its accumulation and subsequent activation of hypoxia-responsive genes, such as those involved in angiogenesis (e.g., VEGF).[5] This "pseudo-hypoxic" signaling can be induced even under normoxic conditions.

Quantitative Data

The following tables summarize key quantitative parameters related to Deferoxamine's activity.

Table 1: Iron and Aluminum Binding Capacity

ParameterValueReference
Ferric Iron (Fe³⁺) Binding Capacity~8.5 mg per 100 mg DFO[1]
Aluminum (Al³⁺) Binding Capacity~4.1 mg per 100 mg DFO[1]

Table 2: Pharmacokinetic and In Vitro Data

ParameterValueCondition/Cell LineReference
Dissociation Constant (KD) of DFO-Iron Complex Lower KD indicates higher affinity. A DFO-nanoparticle conjugate showed a 14-fold lower KD than native DFO.Ferrozine competition assay[6]
Overall Complex-Formation Constant (logβ) for Fe(III) 30.625 °C, 0.2 M ionic strength[7]
IC50 (Antiproliferative Activity) 4.51 µMSK-N-MC cells, 72 hrs[8]
Protein Binding <10%In vitro, serum[1]

Signaling Pathway and Mechanism Diagrams

Deferoxamine_Mechanism_of_Action cluster_nucleus Nucleus DFO Deferoxamine (DFO) FreeIron Intracellular Free Iron (Fe³⁺) DFO->FreeIron Chelates PHD Prolyl Hydroxylase (PHD) DFO->PHD Inhibits (by removing Fe³⁺ cofactor) Ferrioxamine Ferrioxamine Complex (Water-soluble) FreeIron->Ferrioxamine Excretion Renal Excretion Ferrioxamine->Excretion Leads to HIF1a HIF-1α PHD->HIF1a Hydroxylates for degradation Degradation Proteasomal Degradation HIF1a->Degradation HIF1a_stabilized Stabilized HIF-1α HIF1a->HIF1a_stabilized Accumulates HIF1_complex HIF-1 Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates

Caption: Deferoxamine's dual mechanism of action.

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol is used to assess the cytotoxic effects of Deferoxamine on a cell line of interest. The MTT assay measures the metabolic activity of cells, which is generally correlated with cell viability.[8][9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Deferoxamine (DFO) stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of DFO in culture medium. Remove the old medium from the wells and add 100 µL of the DFO dilutions. Include wells with medium only (blank) and cells with medium but no DFO (vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[9]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Read the absorbance at 570 nm (or 590 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_dfo Add DFO serial dilutions incubate1->add_dfo incubate2 Incubate for treatment period (24-72h) add_dfo->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for formazan formation (2-4h) add_mtt->incubate3 add_solvent Add solubilization solvent incubate3->add_solvent read_plate Read absorbance at 570 nm add_solvent->read_plate end End read_plate->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Measurement of Intracellular Labile Iron Pool (LIP) using Calcein-AM

This protocol measures the chelatable, redox-active intracellular iron pool using the fluorescent probe Calcein-AM. Calcein fluorescence is quenched by iron, so an increase in fluorescence corresponds to a decrease in the LIP.[10][11]

Materials:

  • Cells of interest

  • 6-well or 12-well plates

  • Calcein-AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Deferoxamine (DFO) as a positive control for iron chelation

  • Ferric ammonium (B1175870) citrate (B86180) (FAC) or another iron source as a control for iron loading

  • Flow cytometer or fluorescence plate reader/microscope

Procedure:

  • Cell Culture: Seed cells in appropriate culture plates and grow to ~70-80% confluency. Treat with compounds of interest if required.

  • Calcein-AM Loading: Wash the cells twice with warm HBSS or PBS.

  • Prepare a Calcein-AM working solution (e.g., 0.5-1 µM in HBSS). Add the working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[11]

  • Washing: Remove the Calcein-AM solution and wash the cells twice with warm HBSS or PBS to remove extracellular dye.

  • Fluorescence Measurement (Baseline): Add fresh HBSS to the wells. Measure the fluorescence using a flow cytometer (e.g., FITC channel) or a fluorescence plate reader (Excitation: ~488 nm, Emission: ~518 nm).[12] This gives the baseline fluorescence (F_initial).

  • Maximum Fluorescence Measurement: To determine the maximum fluorescence (unquenched), add a saturating concentration of an iron chelator like DFO (e.g., 100 µM) to the cells and incubate for another 10-15 minutes. Measure the fluorescence again (F_max).

  • Data Analysis: The labile iron pool is inversely proportional to the initial fluorescence. It can be quantified by the difference between the fluorescence after chelation and the baseline fluorescence (LIP ∝ F_max - F_initial).

Calcein_AM_Workflow start Start culture_cells Culture cells to ~70% confluency start->culture_cells wash1 Wash cells with PBS/HBSS culture_cells->wash1 load_calcein Load cells with Calcein-AM (15-30 min) wash1->load_calcein wash2 Wash cells to remove excess dye load_calcein->wash2 measure1 Measure baseline fluorescence (F_initial) wash2->measure1 add_dfo Add saturating DFO (100 µM) measure1->add_dfo measure2 Measure max fluorescence (F_max) add_dfo->measure2 analyze Analyze data (LIP ∝ F_max - F_initial) measure2->analyze end End analyze->end

Caption: Workflow for Labile Iron Pool (LIP) measurement.

Protocol 3: Quantification of Total Cellular Iron using Ferrozine Assay

This colorimetric assay quantifies the total iron content in cell lysates. It involves the acid release of iron from proteins and the reduction of Fe³⁺ to Fe²⁺, which then forms a colored complex with Ferrozine.[13]

Materials:

  • Cell pellets

  • Acid Releasing Agent (e.g., 1.2 M HCl with 4.5% w/v KMnO₄)[13]

  • Iron Detection Reagent (e.g., 6.5 mM Ferrozine, 1 M ascorbic acid, 2.5 M ammonium acetate)[14]

  • Iron standard solution (e.g., from Ammonium iron(II) sulfate (B86663) hexahydrate)

  • 96-well plate

  • Microplate reader (absorbance at ~560 nm)

Procedure:

  • Cell Lysis & Protein Quantification: Harvest cells and wash with PBS. Lyse the cells (e.g., using RIPA buffer or sonication). Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Iron Release: In a microcentrifuge tube, mix a known amount of protein lysate (e.g., 100 µg) with an equal volume of the Acid Releasing Agent.

  • Incubation: Incubate the mixture at 60°C for 2 hours.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.

  • Color Reaction: Transfer the supernatant to a new 96-well plate. Add the Iron Detection Reagent.

  • Incubation: Incubate for 30 minutes at room temperature to allow color development.

  • Measurement: Read the absorbance at 562 nm.

  • Quantification: Prepare a standard curve using the iron standard solution. Calculate the iron concentration in the samples based on the standard curve and normalize to the initial protein amount (e.g., in nmol iron/mg protein).

References

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